molecular formula C12H13F3N2O2 B2854069 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone CAS No. 866145-10-0

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone

Cat. No.: B2854069
CAS No.: 866145-10-0
M. Wt: 274.243
InChI Key: NUCXWONCVFAJHD-UHFFFAOYSA-N
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Description

“1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone” is a complex chemical compound . It’s a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Synthesis Analysis

Morpholinos are synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular weight is 257.214 .


Chemical Reactions Analysis

Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . They can block ribosome assembly and stop translation of a protein from an mRNA, bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .

Scientific Research Applications

Microwave-Assisted Synthesis

An efficient microwave-assisted synthesis route has been developed for Mannich bases from 4-hydroxyacetophenone and different secondary amines, showcasing a novel alternative to conventional methodologies. This process is non-catalyzed, reproducible on a gram scale, and environmentally benign, highlighting the compound's utility in synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, characterized by FT-IR, NMR, and mass spectrometry techniques (Aljohani et al., 2019).

Synthesis of NK(1) Receptor Antagonist

A stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant is described, involving a direct condensation and a Lewis acid-mediated coupling, followed by a crystallization-induced asymmetric transformation. This process highlights the compound's role in the efficient synthesis of clinically relevant molecules (Brands et al., 2003).

Catalytic Enantioselective Synthesis

A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols is reported. This represents an innovative method for constructing the N,O-heterocycle, which is a crucial building block in organic synthesis and pharmacophore in medicinal chemistry, further emphasizing the compound's importance in synthesis pathways (He et al., 2021).

Antibacterial Activity

The compound has shown promise in the synthesis of novel pyrimidines and thiazolidinones with significant antibacterial activity, demonstrating its potential in drug discovery and development against bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Docking Study

A molecular docking study of novel synthesized pyrazole derivatives, starting from compounds structurally related to 1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone, exhibited significant antimicrobial potential, underscoring the compound's utility in the development of new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Mechanism of Action

Morpholinos work by binding to complementary sequences of RNA and getting in the way of processes . They are commonly used to prevent a particular protein from being made in an organism or cell culture . Once introduced into cells, Morpholinos freely diffuse between the cytosol and nuclear compartments and bind complementary sequences of RNA .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Morpholinos are currently in clinical trials and are suitable for development as therapeutics . They have potential for broad therapeutic development targeting pathogens and genetic diseases . A Morpholino-based drug eteplirsen received accelerated approval from the US Food and Drug Administration for the treatment of some mutations causing Duchenne muscular dystrophy .

Properties

IUPAC Name

1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-8(18)11-10(17-2-4-19-5-3-17)6-9(7-16-11)12(13,14)15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCXWONCVFAJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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